3-(4-Chloro-3,5-dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)propanamide
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Overview
Description
3-(4-Chloro-3,5-dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)propanamide is a chemical compound with a complex structure that includes a pyrazole ring substituted with chlorine and methyl groups, an ethylamino group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3,5-dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, in the presence of a base.
Chlorination and Methylation: The pyrazole ring is then chlorinated and methylated to introduce the chlorine and methyl substituents at the 4 and 3,5 positions, respectively.
Amidation: The chlorinated and methylated pyrazole is then reacted with an appropriate amine, such as ethylamine, to form the ethylamino group.
Propanamide Formation: Finally, the compound is converted to the propanamide derivative through a reaction with a suitable acylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-3,5-dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the pyrazole ring.
Scientific Research Applications
3-(4-Chloro-3,5-dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-3,5-dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)propanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chloro-3,5-dimethyl-1h-pyrazol-1-yl)-1-propanamine
- 3-(4-Chloro-3,5-dimethyl-1h-pyrazol-1-yl)propan-1-amine
Uniqueness
Compared to similar compounds, 3-(4-Chloro-3,5-dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)propanamide is unique due to the presence of the ethylamino group and the propanamide moiety
Properties
Molecular Formula |
C10H17ClN4O |
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Molecular Weight |
244.72 g/mol |
IUPAC Name |
3-(4-chloro-3,5-dimethylpyrazol-1-yl)-2-(ethylamino)propanamide |
InChI |
InChI=1S/C10H17ClN4O/c1-4-13-8(10(12)16)5-15-7(3)9(11)6(2)14-15/h8,13H,4-5H2,1-3H3,(H2,12,16) |
InChI Key |
IIPJTMACJSXIHA-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(CN1C(=C(C(=N1)C)Cl)C)C(=O)N |
Origin of Product |
United States |
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